1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde
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Overview
Description
1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde typically involves multiple steps. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid as a catalyst and methanol as a solvent, followed by further functionalization to introduce the 3,4-dimethylphenoxy and carbaldehyde groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the dimethylphenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylic acid
Reduction: 1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets in biological systems. The indole ring system is known to interact with various receptors and enzymes, modulating their activity . The compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
1-[2-(3,5-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde: Similar structure but with a different substitution pattern on the phenoxy group.
1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylic acid: Oxidized form of the compound.
1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-methanol: Reduced form of the compound.
Uniqueness
1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-(3,4-dimethylphenoxy)ethyl]-2-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-8-9-17(12-15(14)2)23-11-10-21-16(3)19(13-22)18-6-4-5-7-20(18)21/h4-9,12-13H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHAXMXMFNXVHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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